An In-depth Technical Guide to 3-oxo-N-(2-oxooxolan-3-yl)octanamide and its Role as a Quorum Sensing Modulator
An In-depth Technical Guide to 3-oxo-N-(2-oxooxolan-3-yl)octanamide and its Role as a Quorum Sensing Modulator
Disclaimer: Direct experimental data for 3-oxo-N-(2-oxooxolan-3-yl)octanamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-characterized class of N-acyl-homoserine lactones (AHLs), particularly 3-oxo-substituted AHLs, to which this molecule belongs. The properties and biological activities described herein are inferred from its close structural analogs.
Introduction
3-oxo-N-(2-oxooxolan-3-yl)octanamide, also known as N-(3-oxooctanoyl)-L-homoserine lactone (OOHL), is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for bacterial communication in a process known as quorum sensing.[2][3][4] Gram-negative bacteria utilize AHLs to monitor their population density and coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2][4][5] The structure of AHLs consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and modification at the C-3 position.[6] This structural diversity allows for species-specific communication. OOHL, with its eight-carbon acyl chain and a 3-oxo modification, is a key signaling molecule in various bacterial species, including Azospirillum lipoferum.[7][8] This guide will delve into the fundamental properties, biological significance, and experimental methodologies associated with 3-oxo-N-(2-oxooxolan-3-yl)octanamide and its analogs.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-oxo-N-(2-oxooxolan-3-yl)octanamide, largely inferred from data available for its close structural analogs.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₄ | [1] |
| Molecular Weight | 241.28 g/mol | |
| IUPAC Name | N-(2-oxooxolan-3-yl)-3-oxooctanamide | Inferred |
| Synonyms | N-(3-oxooctanoyl)-L-homoserine lactone, OOHL, 3-oxo-C8-HSL | [1] |
| SMILES | CCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| InChI Key | FXCMGCFNLNFLSH-JTQLQIEISA-N | |
| Solubility | Soluble in chloroform (50 mg/mL) | |
| Appearance | White powder |
Biological Role in Quorum Sensing
3-oxo-AHLs are integral components of the LuxI/LuxR-type quorum sensing systems, which are widespread among Gram-negative bacteria.[4][9] This signaling pathway enables bacteria to regulate gene expression in a population density-dependent manner.
The LuxI/LuxR Signaling Pathway
The canonical LuxI/LuxR pathway functions as follows:
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Signal Synthesis: The LuxI-family synthase produces a specific AHL molecule, in this case, 3-oxo-N-(2-oxooxolan-3-yl)octanamide. The synthesis utilizes S-adenosylmethionine (SAM) for the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) for the side chain.[10]
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Signal Accumulation: As the bacterial population grows, the concentration of the AHL in the environment increases. These molecules can diffuse across the bacterial cell membrane.[3]
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Signal Reception and Gene Regulation: Once a threshold concentration is reached, the AHL binds to its cognate LuxR-family transcriptional regulator. This binding event typically induces a conformational change in the LuxR protein, leading to its dimerization and stabilization.[5] The LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[5] This often includes a positive feedback loop where the complex upregulates the expression of the luxI gene, leading to accelerated AHL synthesis.[10]
Canonical LuxI/LuxR Quorum Sensing Pathway.
Experimental Protocols
The study of 3-oxo-AHLs involves a variety of techniques for their detection, quantification, and the characterization of their biological effects.
Detection and Quantification of 3-oxo-AHLs
4.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and accuracy for the quantification of 3-oxo-AHLs.[11]
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Sample Preparation:
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Bacterial culture supernatants are acidified and extracted with an organic solvent (e.g., ethyl acetate).
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The organic extract is evaporated to dryness and reconstituted in a suitable solvent.
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-
Derivatization:
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The 3-oxo-AHLs are converted to their pentafluorobenzyloxime (PFBO) derivatives to enhance their volatility and detection by electron capture-negative ionization mass spectrometry.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.
-
The separated compounds are detected by a mass spectrometer operating in electron capture-negative ionization mode.
-
Quantification is typically achieved using an isotopically labeled internal standard, such as [¹³C₁₆]-N-3-oxo-dodecanoyl homoserine lactone.[11]
-
4.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful technique for the analysis of AHLs, particularly for complex biological samples.[12]
-
Sample Preparation:
-
Similar to GC-MS, AHLs are extracted from culture supernatants using a suitable organic solvent.
-
The extract is concentrated and may be further purified by solid-phase extraction (SPE).
-
-
LC-MS Analysis:
-
The sample is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) system, typically with a C18 reversed-phase column.
-
Separation is achieved using a gradient of aqueous and organic mobile phases.
-
The eluting compounds are detected by a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced specificity and sensitivity.
-
4.1.3 Biosensor-Based Assays
Bacterial biosensor strains are frequently used for the detection and semi-quantification of AHLs. These strains are engineered to produce a measurable output (e.g., light, color, or fluorescence) in the presence of specific AHLs.[13]
-
Principle:
-
A reporter strain, often a mutant deficient in its own AHL synthesis but containing a functional LuxR homolog and a reporter gene fused to a LuxR-dependent promoter, is used.
-
When the sample containing the AHL of interest is added, the AHL activates the LuxR protein, leading to the expression of the reporter gene.
-
-
Protocol Outline:
-
The biosensor strain is grown to a suitable optical density.
-
The bacterial culture is mixed with the test sample (e.g., culture supernatant extract) in a microplate format.
-
The plate is incubated to allow for reporter gene expression.
-
The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
A standard curve is generated using known concentrations of the target AHL to allow for quantification.
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Workflow for AHL Detection and Quantification.
Conclusion
3-oxo-N-(2-oxooxolan-3-yl)octanamide is a significant member of the 3-oxo-AHL family of bacterial signaling molecules. While specific research on this compound is not extensive, its structural similarity to other well-studied 3-oxo-AHLs provides a strong basis for understanding its role in mediating quorum sensing in Gram-negative bacteria. The methodologies outlined in this guide are fundamental to the study of AHL-mediated communication and can be readily applied to further investigate the specific biological functions and regulatory networks governed by 3-oxo-N-(2-oxooxolan-3-yl)octanamide. Future research in this area will likely focus on elucidating the precise roles of this and other AHLs in various ecological niches and their potential as targets for novel anti-virulence therapies.
References
- 1. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 2. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. N-acyl-homoserine lactone-mediated quorum-sensing in Azospirillum: an exception rather than a rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evolution of bacterial LuxI and LuxR quorum sensing regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence [frontiersin.org]
- 11. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
